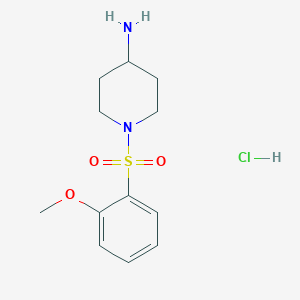

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride

Description

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride is a piperidine derivative featuring a 2-methoxybenzenesulfonyl substituent at the 1-position of the piperidine ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for experimental and therapeutic applications.

Properties

CAS No. |

947533-33-7 |

|---|---|

Molecular Formula |

C12H19ClN2O3S |

Molecular Weight |

306.81 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)sulfonylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2O3S.ClH/c1-17-11-4-2-3-5-12(11)18(15,16)14-8-6-10(13)7-9-14;/h2-5,10H,6-9,13H2,1H3;1H |

InChI Key |

XRIIYJKFYLDELD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride generally involves:

- Introduction of the methoxy-benzenesulfonyl group onto a piperidine ring.

- Functionalization of the piperidine at the 4-position with an amine group.

- Conversion to the hydrochloride salt for enhanced handling.

The process can be divided into key steps: preparation of substituted piperidines, sulfonylation, and amination. Multiple synthetic routes exist, often adapting classical sulfonamide formation and reductive amination techniques.

Key Intermediate Preparation

Preparation of 4-Piperidones and Piperidinyl Derivatives

A foundational step involves synthesizing substituted piperidin-4-ones, which serve as precursors to the target amine. According to patent CN1583742A, 1-benzyl-4-piperidone derivatives can be prepared by reacting benzylamine derivatives with polymethylmethacrylate under reflux in toluene/methanol with sodium as a catalyst, followed by extraction and purification steps. Subsequent reduction and functional group transformations yield substituted piperidines.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Reflux benzylamine derivative with polymethylmethacrylate in toluene/methanol | Sodium catalyst, reflux 5h | Formation of 1-benzyl-4-keto-3-piperidine acid methyl ester | ~60 g isolated |

| Acid/base extraction and distillation | pH adjustment, ethyl acetate extraction | Purified 1-benzyl-4-piperidone | 44.5 g |

Sulfonylation with 2-Methoxybenzenesulfonyl Chloride

The sulfonylation step typically involves reacting the piperidinyl amine intermediate with 2-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. This reaction is well-documented in sulfonamide synthesis literature, where the amine nucleophile attacks the sulfonyl chloride electrophile, yielding the sulfonamide bond.

Amination and Salt Formation

The 4-position amine is introduced either by direct amination of the piperidin-4-one or via reductive amination of the corresponding ketone intermediate. The final hydrochloride salt is prepared by treating the free base amine with hydrochloric acid, typically in an organic solvent or aqueous medium, to precipitate the hydrochloride salt.

Representative Synthetic Route (Summary)

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Synthesis of substituted piperidin-4-one | Benzylamine derivative + polymethylmethacrylate, Na, toluene/methanol, reflux | 1-benzyl-4-piperidone |

| 2 | Reduction to piperidin-4-ylamine | Catalytic hydrogenation or chemical reduction | 4-piperidinylamine |

| 3 | Sulfonylation | 2-Methoxybenzenesulfonyl chloride, base (e.g., triethylamine) | 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine |

| 4 | Hydrochloride salt formation | HCl in solvent | This compound |

Comprehensive Research Findings

Alternative Synthetic Approaches

- A 2021 study introduced selective reduction of tetrahydropyridinylidene salts to access 2-substituted piperidin-4-ones, which could be adapted for preparing methoxy-benzenesulfonyl substituted piperidines.

- Amide coupling strategies involving benzenesulfonyl derivatives and piperidine carboxylates have been reported, using coupling agents like EDCI and HOBt in dry organic solvents, followed by hydrazine-mediated transformations to introduce amine functionalities.

- Sulfonamide derivatives with methoxy substitutions showed improved biological activity, suggesting that the methoxy group in the 2-position is synthetically accessible and stable under typical sulfonylation conditions.

Reaction Yields and Conditions

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Toluene, methanol, ethyl acetate, acetonitrile | Anhydrous conditions preferred |

| Temperature | Room temperature to reflux (80-110°C) | Depends on step |

| Reaction Time | 4-12 hours | Varies by step |

| Catalysts/Additives | Sodium, triethylamine, EDCI, HOBt, benzenesulfonic acid | Facilitate sulfonylation and coupling |

| Purification | Extraction, recrystallization, distillation | Essential for isolating pure intermediates and final product |

| Yield | 50-90% per step | Overall yield depends on sequence |

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in diverse chemical reactions, driven by its sulfonamide and amine functionalities.

Oxidation

The piperidine ring undergoes oxidation to form amides or nitriles. For example, Dess-Martin oxidation converts the amine to an imine intermediate .

Substitution

The benzenesulfonyl group can undergo nucleophilic aromatic substitution (e.g., with amines or hydroxyl groups) under basic conditions .

Acid-Base Reactions

As a hydrochloride salt, the compound exhibits protonation/deprotonation behavior. The amine group (pKa ≈ 9.5) is deprotonated in basic media, influencing solubility and reactivity.

| Reaction Type | Mechanism | Products | Catalysts/Conditions |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane | Imine intermediates | Dry DCM, 0°C |

| Substitution | Nucleophilic aromatic substitution | Sulfonyl-substituted derivatives | DMF, 120°C, 24h |

| Acid-Base | Protonation/deprotonation | Salt/base equilibrium | pH-dependent |

Enzyme Inhibition

The compound shows promise as a kinase inhibitor, particularly against PKB (Akt), a key regulator of cell survival . Its sulfonamide group interacts with the enzyme’s active site, forming hydrogen bonds with residues Glu236 and Asp293 .

Anticancer Potential

Structural analogs of this compound have demonstrated antitumor activity in preclinical models (e.g., Karpas-422 xenografts) . The methoxy group enhances lipophilicity (logP = 3.328), facilitating cellular uptake.

CNS Targeting

The piperidine core allows for modulation of neurotransmitter systems. Derivatives have been explored as ligands for GPCRs and ion channels .

Mechanism of Action

The compound’s pharmacological effects stem from its ability to:

-

Modulate enzyme activity : Competitive inhibition of ATP-binding sites in kinases .

-

Stabilize protein-protein interactions : Hydrogen bonding with polar residues in target proteins .

-

Engage in covalent binding : Potential formation of irreversible adducts with cysteine residues .

Experimental Data

Thermodynamic Properties

-

Melting point: Not disclosed (requires experimental determination).

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF).

Reactivity Metrics

-

Polar surface area: 81.01 Ų.

-

Topological polar surface area (TPSA): 83.14 Ų.

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive disorders. Research indicates that compounds with similar structures exhibit significant AChE inhibition, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function .

Antidementia Agent

A related compound demonstrated an IC50 value of 0.56 nM against AChE, indicating that structural modifications similar to those found in 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride could yield potent antidementia agents. The ability to enhance acetylcholine levels suggests that this compound could be further developed for therapeutic use in dementia .

Case Study 1: Synthesis and Evaluation

In a study examining various piperidine derivatives, one derivative showed remarkable AChE inhibitory activity. The modification of the piperidine structure significantly impacted its efficacy, highlighting the importance of substituent groups in enhancing biological activity . This suggests that this compound could be optimized further for improved pharmacological properties.

Case Study 2: Cancer Research

Research has explored benzoylpiperidine derivatives for their antiproliferative effects on cancer cells. Compounds similar to this compound have been shown to inhibit cell growth in various cancer types, including breast and ovarian cancers. The mechanism involves interaction with specific receptors and pathways that regulate cell proliferation and survival .

Comparative Analysis of Related Compounds

| Compound Name | AChE Inhibition IC50 (nM) | Cancer Cell Line Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential for further development |

| Benzoylpiperidine derivative | 0.56 | Significant | Advanced development as antidementia agent |

| Other piperidine derivatives | Varies | Varies | Structural modifications enhance activity |

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural analogs and their distinguishing features:

*Estimated based on structural analogs.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. Compounds with sulfonamide (e.g., target compound) or amide groups (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, ) are more polar than benzyl or thiazole derivatives.

- Stability : Sulfonamides are chemically stable under physiological conditions but may hydrolyze under extreme pH. Nitro-substituted analogs () are more reactive and prone to degradation.

Pharmacological Implications

- Target Interaction : The sulfonamide group in the target compound may facilitate hydrogen bonding with enzymes (e.g., cholinesterases) or receptors, similar to acridine derivatives in .

- Metabolism : The 2-methoxy group could slow oxidative metabolism compared to nitro or chloro substituents, extending half-life.

Biological Activity

1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride, with the CAS number 947533-33-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₂H₁₉ClN₂O₃S

- Molecular Weight : 306.81 g/mol

- Synonyms : 1-(2-methoxyphenyl)sulfonylpiperidin-4-amine

Biological Activity

The compound exhibits various biological activities, primarily linked to its structural features that allow it to interact with specific biological targets.

1. Enzyme Inhibition

Research indicates that piperazine derivatives, including this compound, may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE is significant in the context of neurodegenerative diseases like Alzheimer's disease, where reduced AChE activity can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

2. Antipsychotic Activity

Piperazine derivatives have been explored for their antipsychotic effects. The compound's ability to modulate neurotransmitter systems may contribute to its potential as an atypical antipsychotic agent. Studies have shown that related compounds can exhibit binding affinity for serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound likely interacts with various receptors and enzymes through hydrogen bonding and hydrophobic interactions. This binding can inhibit or activate specific pathways within the body.

- Molecular Docking Studies : Virtual screening has indicated that piperazine derivatives can bind at both peripheral anionic sites and catalytic sites of AChE, suggesting a dual mechanism of action that could enhance therapeutic efficacy against neurodegeneration .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of piperazine derivatives on neuronal cells exposed to oxidative stress. Results demonstrated that these compounds could significantly reduce cell death and improve cell viability, indicating their potential as neuroprotective agents .

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of piperazine derivatives in animal models. The findings suggested that these compounds could enhance serotonergic and noradrenergic transmission, leading to improved mood and reduced anxiety behaviors in tested subjects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride to ensure stability?

The compound should be stored in a tightly sealed container at 2–8°C in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Stability data from Safety Data Sheets (SDS) indicate that exposure to moisture or elevated temperatures may degrade the sulfonamide group, leading to reduced purity .

Q. What personal protective equipment (PPE) is advised when handling this compound?

PPE should include nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if handling powders in non-ventilated environments. These precautions align with SDS guidelines, which classify the compound as potentially irritating to skin and eyes .

Q. How can researchers confirm the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. For structural validation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of the methoxybenzenesulfonyl and piperidin-4-ylamine groups. Mass spectrometry (MS) can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 301.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimize the sulfonylation step by using anhydrous dichloromethane as the solvent and triethylamine (1.5 equiv) to scavenge HCl. Monitor reaction completion via thin-layer chromatography (TLC; Rf = 0.3 in ethyl acetate/hexane 3:7). Post-reaction, purify the crude product via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water (4:1) .

Q. What analytical techniques are most effective for resolving structural ambiguities in sulfonamide derivatives like this compound?

X-ray crystallography is the gold standard for resolving stereochemical uncertainties. For dynamic structural analysis, use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. Computational methods (e.g., density functional theory, DFT) can predict vibrational spectra (IR) and compare them with experimental data to validate the sulfonyl-piperidine linkage .

Q. How should contradictory data regarding the compound’s solubility in different solvents be addressed?

Systematically test solubility in polar aprotic solvents (e.g., DMSO, DMF), alcohols (methanol, ethanol), and water. For example, if solubility in DMSO (25 mg/mL) conflicts with literature reports, verify via gravimetric analysis: dissolve 25 mg in 1 mL DMSO, filter through a 0.22 µm membrane, and evaporate the filtrate to measure residual mass. Document pH and temperature conditions, as solubility may vary with protonation states (e.g., hydrochloride salt vs. free base) .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological conditions) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours, and quantify degradation products via HPLC. The sulfonamide group is prone to hydrolysis in acidic environments, so pH 7.4 is likely optimal for long-term stability .

Methodological Considerations

- Data Contradiction Analysis : When conflicting toxicity data arise (e.g., acute oral LD₅₀ values), cross-reference primary sources for test models (e.g., rodent vs. in vitro assays) and exposure durations. Prioritize studies adhering to OECD guidelines .

- Experimental Design : For bioactivity studies, include a positive control (e.g., known sulfonamide-based enzyme inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.